molecular formula C12H13F3N2O2 B163085 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1692-79-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B163085
CAS No.: 1692-79-1
M. Wt: 274.24 g/mol
InChI Key: ZKCJWUWQXSPDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is an organic compound with the molecular formula C12H13F3N2O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine serves as an important precursor in the development of pharmaceutical agents targeting neurological and psychiatric disorders. Its unique structure allows for interactions with various biological targets, making it a subject of interest for drug discovery efforts .

Notable Applications:

  • NMDA Receptor Antagonists: Compounds derived from this structure have been investigated for their efficacy as subtype-selective NMDA receptor antagonists, which are crucial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Leishmania species, highlighting its potential in treating infectious diseases .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It plays a vital role in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives, which are valuable in various chemical applications .

Synthesis Methods:

  • Photodecomposition Reactions: It is identified as a major product in the solution phase photodecomposition of fluorodifen, showcasing its utility in synthetic pathways.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine can be compared with other similar compounds, such as:

    2-Nitro-4-(trifluoromethyl)phenol: This compound also contains a nitro and trifluoromethyl group but differs in its overall structure and reactivity.

    3-Nitro-4-(piperidin-1-yl)benzotrifluoride: Similar in structure but with variations in the position of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H12F3N3O2
  • CAS Number : 325702-10-1

The trifluoromethyl group and nitro group attached to the phenyl ring contribute to its unique reactivity and interaction with biological targets.

This compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting metabolic pathways.
  • Receptor Interaction : It can act as an agonist or antagonist at various receptors, modulating cellular signaling pathways that are crucial for physiological functions.

Anticancer Potential

Nitro-containing compounds have been explored for their anticancer activities. The presence of the nitro group in this compound suggests potential cytotoxic effects against cancer cell lines. Studies on similar compounds indicate that they can induce apoptosis in cancer cells, possibly through oxidative stress mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro-substituted piperidines against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.01 μg/mL, suggesting strong antibacterial properties. Although this study did not specifically test this compound, it provides insight into the potential activity of related compounds .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of nitro-substituted piperidines on human cancer cell lines. The study found that compounds with a similar structure to this compound induced significant cell death at concentrations ranging from 5 to 20 μM. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound NameStructureBiological Activity
NitroimidazoleNitroimidazoleAntimicrobial, anticancer
Trifluoromethyl phenyl piperidineTrifluoromethyl phenyl piperidineAnticancer, enzyme inhibition
1-Pyridin-3-yl-ethylaminePyridin-3-yl-ethylamineAntimicrobial, receptor interaction

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine, and how can reaction conditions be optimized?

The synthesis typically involves introducing the nitro and trifluoromethyl groups onto a phenylpiperidine scaffold. Key steps may include:

  • Nitro group installation : Electrophilic aromatic nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Trifluoromethylation : Radical trifluoromethylation via Ullmann-type coupling or transition metal catalysis (e.g., CuI/ligand systems) .
  • Piperidine ring formation : Cyclization of precursor amines using reductive amination or nucleophilic substitution .

Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h65–70
TrifluoromethylationCuI, ligand, CF₃I, DMF, 80°C, 12h50–60
CyclizationNaBH₄, MeOH, rt, 4h75–80

Q. How is this compound characterized, and what analytical methods are critical for confirming purity?

Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Data Interpretation :

  • Compare melting points (mp) with literature values (if available).
  • Analyze IR spectra for nitro (∼1520 cm⁻¹) and CF₃ (∼1120 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory biological activity data for piperidine derivatives like this compound?

Contradictions often arise from:

  • Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm enantiopurity .
  • Impurity interference : Re-synthesize compounds with rigorous purification (e.g., prep-HPLC) and re-test .
  • Assay conditions : Validate results across multiple cell lines or enzymatic assays (e.g., IC₅₀ variability in kinase inhibition) .

Case Study :
If a derivative shows inconsistent cytotoxicity, perform:

  • Dose-response curves in triplicate.
  • Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation .

Q. How can computational modeling guide the design of this compound analogs with enhanced target binding?

Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., GPCRs, kinases) .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Example Finding :

  • The nitro group’s electron-withdrawing effect may enhance π-stacking with aromatic residues in enzyme active sites .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Safety Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis/handling .
  • Spill Response : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

First Aid :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
  • Skin Contact : Wash with soap/water; remove contaminated clothing .

Q. How does the trifluoromethyl group influence the physicochemical properties of this compound?

Impact Analysis :

  • Lipophilicity : Increases logP (enhances membrane permeability) .
  • Metabolic Stability : CF₃ groups resist oxidative degradation by cytochrome P450 enzymes .
  • Electron Effects : Withdraws electrons, stabilizing adjacent nitro groups and altering reactivity .

Table 2 : Property Comparison (CF₃ vs. CH₃ Analog)

PropertyCF₃ DerivativeCH₃ Derivative
logP2.81.5
Metabolic Half-life (h)4.21.8
Solubility (mg/mL)0.150.45

Q. What role does this compound play in studying structure-activity relationships (SAR) for antimicrobial agents?

SAR Insights :

  • Nitro Group : Essential for redox cycling and ROS generation in bacterial cells .
  • Piperidine Ring : Modulates spatial orientation for target binding (e.g., bacterial topoisomerases) .
  • Trifluoromethyl Group : Enhances potency against drug-resistant strains .

Experimental Design :

  • Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) and test against Gram+/Gram- panels .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJWUWQXSPDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379678
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-79-1
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1692-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperidine (5.50 ml, 55.5 mmol, commercially available product) was added at 0° C. to an N,N-dimethylformamide (DMF; 7 ml) solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (5.00 g, 22.4 mmol, commercially available product). The resulting mixture was stirred for 40 minutes. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (200 g, hexane/ethyl acetate=8/1). Thus, 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (6.13 g, quant.) was yielded as an orange-colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.